molecular formula C17H31N3O3 B2607604 tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate CAS No. 950184-31-3

tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate

Cat. No.: B2607604
CAS No.: 950184-31-3
M. Wt: 325.453
InChI Key: PQAGPSFUMBFYAC-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate ( 950184-31-3) is a high-value chemical building block with a molecular formula of C17H31N3O3 and a molecular weight of 325.45 g/mol . This compound features a piperidine core that is strategically functionalized with both a tert-butoxycarbonyl (Boc) protecting group and a 3-cyclohexylureido moiety, making it a versatile intermediate for sophisticated organic synthesis . The Boc protecting group is a crucial feature, as it is stable under a variety of conditions but can be readily removed under mild acidic conditions to reveal the secondary amine, enabling further functionalization of the piperidine ring . As a protected piperidine derivative, this compound serves as a critical scaffold and key starting material in medicinal chemistry and drug discovery research for the development of novel therapeutic agents . Its structural characteristics are shared with other Boc-protected piperidines, which are extensively used in the synthesis of various pharmaceutical compounds . Researchers can leverage this compound to explore new chemical space and generate targeted libraries for biological screening. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or human use. All researchers handling this material should consult the relevant safety data sheet and adhere to their institution's safety protocols.

Properties

IUPAC Name

tert-butyl 4-(cyclohexylcarbamoylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O3/c1-17(2,3)23-16(22)20-11-9-14(10-12-20)19-15(21)18-13-7-5-4-6-8-13/h13-14H,4-12H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAGPSFUMBFYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Cyclohexylureido Group: This step involves the reaction of the piperidine derivative with cyclohexyl isocyanate to form the cyclohexylureido moiety.

    Esterification: The final step is the esterification of the piperidine derivative with tert-butyl chloroformate to introduce the tert-butyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the tert-butyl ester group.

Scientific Research Applications

tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyclohexylureido moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can influence the compound’s binding affinity and specificity. The overall effect is determined by the compound’s ability to interact with and modulate biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Impact

The tert-butyl piperidine-1-carboxylate backbone is common among analogs, but substituents at position 4 critically influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent at Position 4 Molecular Weight Key Properties/Applications Source
tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate 3-cyclohexylureido Not explicitly stated Discontinued; potential intermediate for drug discovery
tert-Butyl (E)-4-(4-methoxystyryl)piperidine-1-carboxylate (2) 4-methoxystyryl 317.39 Investigated as dual inhibitors of butyrylcholinesterase (BChE) and monoamine oxidase B (MAO-B) for Alzheimer’s therapy
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 3-hydroxypropyl 243.34 High solubility in DMSO (>50 mg/mL); moderate GI absorption; used in synthesis of bioactive molecules
tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate 3-(3-cyanophenyl)ureido 358.39 Ureido group with aromatic cyano substitution; likely targets kinase or protease enzymes
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Amino and pyridin-3-yl 277.36 Light yellow solid; requires respiratory protection during handling; potential CNS drug candidate

Physicochemical and Pharmacokinetic Differences

  • Hydrophilicity vs. Lipophilicity: The 3-hydroxypropyl analog (MW 243.34) exhibits high solubility in polar solvents (DMSO, methanol) due to its hydroxyl group, enhancing bioavailability . In contrast, 3-cyclohexylureido and 3-(3-cyanophenyl)ureido substituents introduce lipophilic character, likely improving blood-brain barrier (BBB) penetration but reducing aqueous solubility .
  • Biological Activity: Styryl-substituted analogs (e.g., 4-methoxystyryl, MW 317.39) demonstrate dual inhibition of BChE and MAO-B, critical for Alzheimer’s treatment . Ureido derivatives (e.g., 3-cyclohexylureido, 3-cyanophenylureido) may target protein-protein interactions or enzymatic active sites due to hydrogen-bonding capacity .

Research Implications and Development Status

  • Therapeutic Potential: Styryl and phenethyl-substituted piperidines are advanced candidates for neurodegenerative diseases, whereas ureido derivatives remain exploratory .
  • Commercial Viability: The discontinuation of this compound suggests challenges in scalability or efficacy, contrasting with hydroxypropyl and cyanophenyl analogs, which are actively researched .

Biological Activity

tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological properties, including analgesic and anti-inflammatory effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C13_{13}H23_{23}N2_{2}O2_{2}
  • IUPAC Name : this compound

This compound features a piperidine ring substituted with a tert-butyl group and a cyclohexylureido moiety, contributing to its unique biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The urea functional group is known to facilitate interactions with protein targets, potentially inhibiting their activity or modulating their function. This mechanism can lead to various therapeutic effects, particularly in pain management and inflammation resolution.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit several pharmacological effects:

  • Analgesic Activity : The compound may act as an analgesic agent, providing pain relief without the addictive potential associated with opioids.
  • Anti-inflammatory Effects : It has potential applications in reducing inflammation, making it a candidate for treating conditions such as arthritis or other inflammatory disorders.

Case Studies and Research Findings

Recent studies have explored the biological activity of related piperidine derivatives, providing insights into their therapeutic potential:

  • Study on Analgesic Properties : A study published in PMC investigated the analgesic effects of piperidine derivatives, highlighting their ability to modulate pain pathways without significant side effects. The findings suggest that compounds like this compound could be effective alternatives to traditional pain medications .
  • Inflammation Resolution : Another research article focused on soluble epoxide hydrolase inhibitors (sEHIs), noting that similar compounds demonstrated significant anti-inflammatory effects in preclinical models. These findings support the hypothesis that this compound may possess comparable properties .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with other related compounds is essential. Below is a table summarizing key pharmacokinetic parameters and biological activities of selected piperidine derivatives:

Compound NameAnalgesic ActivityAnti-inflammatory ActivityBioavailability
tert-Butyl 4-(3-cyclohexylureido)piperidineModerateHighTBD
TPPU (a known sEHI)HighVery HighHigh
AR9281 (another piperidine derivative)ModerateModerateModerate

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